Beryllium nitrate trihydrate
Description
Contextualization within Inorganic Chemistry
Beryllium nitrate (B79036) trihydrate, with the chemical formula Be(NO₃)₂·3H₂O, is an inorganic salt that serves as a prime example of the unique chemical nature of beryllium. americanelements.com Beryllium is the lightest of the alkaline earth metals and occupies the fourth position in the periodic table. fiveable.mewikipedia.org Its chemistry is often considered distinct from other elements in its group. fiveable.me Due to the small atomic radius and high charge density of the Be²⁺ ion, beryllium compounds, including the nitrate, exhibit a significant degree of covalent character, a trait that sets them apart from the more ionic compounds of heavier alkaline earth metals like magnesium and calcium. fiveable.melibretexts.orgchemguide.co.uk
This high charge density also accounts for the strong tendency of beryllium salts to hydrolyze in water and the amphoteric nature of beryllium hydroxide (B78521), which can react with both acids and bases. chemguide.co.ukepa.gov The chemistry of beryllium shows a "diagonal relationship" with aluminum, an element in Group 13, meaning they share certain chemical similarities despite being in different groups. wikipedia.orgepa.gov Beryllium nitrate, as a water-soluble salt, is a common starting material for the synthesis of other beryllium compounds and for studying the aqueous chemistry of the tetraaquaberyllium ion, [Be(H₂O)₄]²⁺. chemguide.co.uk
Historical Perspectives on Beryllium Compound Investigations
The journey to understanding beryllium compounds began in 1798 when the French chemist Nicolas-Louis Vauquelin discovered the element, which he initially named "glucinium" due to the sweet taste of its soluble compounds. libretexts.orgebsco.combritannica.com This discovery was made through the analysis of the gemstones beryl (B75158) and emerald, which are forms of beryllium aluminum silicate. libretexts.orgbritannica.comrsc.org The metal itself was not isolated until 1828, when Friedrich Wöhler in Germany and Antoine A.B. Bussy in France independently succeeded by reducing beryllium chloride with potassium. ebsco.com
Early research focused on basic characterization. Beryllium nitrate trihydrate is prepared by crystallizing a solution of beryllium hydroxide or beryllium carbonate that has been treated with a slight excess of concentrated nitric acid. who.int The specific hydrate (B1144303) formed (trihydrate, dihydrate, or monohydrate) depends on the concentration of the acid used. who.int The anhydrous form of beryllium nitrate is more complex to synthesize, often requiring the reaction of beryllium chloride with dinitrogen tetroxide in an ethyl acetate (B1210297) solution. chemicalbook.com These foundational preparation methods paved the way for more detailed investigations into the properties and reactivity of beryllium salts.
Significance in Contemporary Chemical and Materials Science Research
In modern chemical and materials science, this compound is valued primarily as a high-purity source of beryllium and as a precursor for the synthesis of other beryllium-containing materials. americanelements.comamericanelements.com Its high solubility in water makes it a convenient starting reagent. americanelements.com
One of its most significant applications is in the production of beryllium oxide (BeO), also known as beryllia. Beryllium oxide is a ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation properties, making it valuable for applications in electronics and high-temperature ceramics. fiveable.me The thermal decomposition of beryllium nitrate is a key step in this process; upon heating, it decomposes to form beryllium oxide, releasing nitrogen oxides and water. chemicalbook.comnih.gov
Furthermore, this compound is used as a chemical reagent in various laboratory settings. scribd.com It has been utilized in the preparation of mantles for gas and acetylene (B1199291) lamps, where it serves as a hardening agent. samaterials.com Research has also explored the formation of basic beryllium nitrate, [Be₄O(NO₃)₆], which possesses a distinct tetrahedral structure and is formed during the thermal decomposition of beryllium nitrate. researchgate.net This compound is of interest for its structural chemistry and potential applications.
Research Data on this compound
The following tables provide key data points gathered from scientific research on this compound and related compounds.
Table 1: Physical and Chemical Properties of Beryllium Nitrate and Its Hydrates
| Property | This compound | Beryllium Nitrate Tetrahydrate | Anhydrous Beryllium Nitrate |
| CAS Number | 7787-55-5 chemicalbook.comlookchem.com | 13597-99-4 chemicalbook.comlookchem.com | 13597-99-4 |
| Molecular Formula | Be(NO₃)₂·3H₂O | Be(NO₃)₂·4H₂O | Be(NO₃)₂ |
| Appearance | White to slightly yellow, deliquescent crystalline mass. scent.vn | Colorless, deliquescent crystals. lookchem.com | White to pale yellow crystalline solid. chemicalbook.com |
| Melting Point | ~60 °C. scent.vn | 60.4 °C. chemicalbook.com | Decomposes above 100-200 °C. |
| Boiling Point | Decomposes. nih.gov | 142 °C (decomposes). nih.gov | Decomposes. |
| Solubility | Very soluble in water and alcohol. scent.vn | Soluble in water. nih.gov | Soluble in water. |
| Decomposition | Decomposes upon heating above 100 °C, with complete decomposition above 250 °C. chemicalbook.comnih.gov | Decomposes above 101 °C. chemicalbook.com | Stable to ~125°C, then decomposes. chemicalbook.com |
Table 2: Synthesis and Structural Research Findings
| Research Area | Findings |
| Synthesis of Trihydrate | Prepared by crystallizing a solution of beryllium hydroxide or carbonate treated with excess concentrated nitric acid. who.int |
| Synthesis of Anhydrous Form | Can be prepared by reacting anhydrous beryllium chloride with dinitrogen tetroxide in ethyl acetate, followed by heating in a vacuum. chemicalbook.com |
| Thermal Decomposition | Heating results in the loss of water and nitrogen oxides, ultimately forming beryllium oxide (BeO). chemicalbook.comnih.gov The process can also form basic beryllium nitrate [Be₄O(NO₃)₆]. |
| Hydrolysis | Reacts with water, and in the presence of moisture, it can corrode most metals. nih.govechemi.com |
| Basic Beryllium Nitrate Structure | The thermal decomposition product, [Be₄O(NO₃)₆], has a tetrahedral structure with a central oxygen atom bonded to four beryllium atoms. researchgate.net |
Properties
CAS No. |
7787-55-5 |
|---|---|
Molecular Formula |
BeH6N2O9 |
Molecular Weight |
187.07 g/mol |
IUPAC Name |
beryllium;dinitrate;trihydrate |
InChI |
InChI=1S/Be.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; |
InChI Key |
MOVLWNALUAGFEF-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O |
physical_description |
White to slightly yellow deliquescent solid; [Merck Index] |
Origin of Product |
United States |
Synthesis and Methodologies for Beryllium Nitrate Trihydrate Preparation
Solution-Based Crystallization Techniques
Aqueous methods are the most common routes for producing hydrated forms of beryllium nitrate (B79036). These techniques involve the reaction of a beryllium-containing base with nitric acid, followed by the crystallization of the salt from the solution. Beryllium nitrate trihydrate can be prepared by crystallizing a solution of beryllium hydroxide (B78521) or carbonate that has been treated with a slight excess of concentrated nitric acid. nih.goviarc.fr Depending on the concentration of the acid used, dihydrates and monohydrates can also be formed. nih.goviarc.fr
The reaction between beryllium hydroxide (Be(OH)₂) and nitric acid (HNO₃) is a straightforward acid-base neutralization that yields beryllium nitrate and water. lookchem.comchemequations.comchemdad.com The resulting solution is then typically subjected to evaporation to crystallize the hydrated salt.
The balanced chemical equation for this reaction is: Be(OH)₂ + 2 HNO₃ → Be(NO₃)₂ + 2 H₂O chemequations.com
For laboratory-scale synthesis, this reaction is often optimized by controlling the temperature between 25–40°C to manage the exothermic nature of the reaction and prevent the evolution of NOx gases. A slight molar excess of nitric acid helps ensure the complete dissolution of the beryllium hydroxide. nih.goviarc.fr Post-reaction, the solution can be vacuum-evaporated at approximately 50°C to facilitate the crystallization of this compound (Be(NO₃)₂·3H₂O).
Similar to the hydroxide route, beryllium carbonate (BeCO₃) readily reacts with nitric acid to form beryllium nitrate, water, and carbon dioxide gas. iarc.frlookchem.comchemdad.com This method is also effective for producing aqueous solutions of beryllium nitrate from which the trihydrate can be crystallized.
The balanced chemical equation for this reaction is: BeCO₃ + 2 HNO₃ → Be(NO₃)₂ + H₂O + CO₂ lookchem.com
This reaction serves as a common preparatory method, and the resulting salt is a suitable starting material for producing other beryllium salts. iarc.fr
| Method | Reactants | Products | Key Feature |
| Hydroxide Neutralization | Beryllium Hydroxide, Nitric Acid | Beryllium Nitrate, Water | Direct acid-base neutralization. chemequations.com |
| Carbonate Reaction | Beryllium Carbonate, Nitric Acid | Beryllium Nitrate, Water, Carbon Dioxide | Involves the evolution of CO₂ gas. lookchem.com |
Non-Aqueous Synthesis Routes for Anhydrous Forms
Producing anhydrous beryllium nitrate is more complex, as heating the hydrated forms typically leads to decomposition into beryllium hydroxide or oxide rather than simple dehydration. nih.govwikipedia.org Therefore, non-aqueous methods are required.
The synthesis of anhydrous beryllium nitrate can be achieved by reacting anhydrous beryllium chloride (BeCl₂) with dinitrogen tetroxide (N₂O₄) in a non-aqueous solvent like ethyl acetate (B1210297). nih.govevitachem.comchemicalbook.comrsc.org This reaction is vigorous and proceeds through the formation of a solvated intermediate. rsc.org
Formation of an adduct: BeCl₂ + 3 N₂O₄ → Be(NO₃)₂(N₂O₄) + 2 NOCl wikipedia.org This initial reaction in the ethyl acetate medium produces a pale, straw-colored adduct, Be(NO₃)₂·2N₂O₄. wikipedia.orgrsc.org
Thermal Decomposition: The adduct is then heated in a vacuum. Above 50°C, it loses dinitrogen tetroxide, yielding anhydrous beryllium nitrate (Be(NO₃)₂) as a white powder. chemicalbook.comqsstudy.comosti.gov
Further heating of the anhydrous salt to around 125°C causes it to decompose into basic beryllium nitrate (Be₄O(NO₃)₆). chemicalbook.comqsstudy.comosti.gov The ethyl acetate in this process acts as a solvent to facilitate the reaction, as beryllium chloride has poor solubility in dinitrogen tetroxide alone. rsc.orgresearchgate.net
| Parameter | Description | Reference |
| Reactants | Anhydrous Beryllium Chloride (BeCl₂), Dinitrogen Tetroxide (N₂O₄) | nih.govrsc.org |
| Solvent | Ethyl Acetate | nih.govrsc.org |
| Intermediate | Straw-colored adduct, Be(NO₃)₂(N₂O₄) or Be(NO₃)₂·2N₂O₄ | wikipedia.orgrsc.org |
| Product | Anhydrous Beryllium Nitrate (Be(NO₃)₂) | chemicalbook.comqsstudy.com |
| Decomposition Temp. | >50°C (in vacuum) to form anhydrous salt | chemicalbook.comosti.gov |
A high-purity route to beryllium nitrate involves a metathetical, or double displacement, reaction between a beryllium halide and silver nitrate (AgNO₃) in an aqueous or other medium. The most common variant uses beryllium chloride.
The reaction proceeds as follows: BeCl₂(aq) + 2 AgNO₃(aq) → Be(NO₃)₂(aq) + 2 AgCl(s) studylib.netwebqc.org
In this process, the highly insoluble silver chloride (AgCl) precipitates out of the solution, leaving aqueous beryllium nitrate. studylib.net The AgCl is removed by filtration, and the beryllium nitrate can then be crystallized from the filtrate, typically as a hydrate (B1144303). This method can achieve high yields of 75–80%.
Advanced Synthetic Approaches and Process Optimization
Optimizing the synthesis of beryllium nitrate focuses on maximizing yield and purity while ensuring process safety. For industrial-scale production via the non-aqueous route, several parameters are critical. The temperature for decomposing the intermediate adduct must be carefully controlled between 80–120°C to prevent further decomposition into beryllium oxide (BeO). Applying subatmospheric pressure (0.1–0.5 atm) helps in the efficient removal of N₂O₄ gas.
Furthermore, the purity of the reagents is paramount. The ethyl acetate solvent must be rigorously dried to prevent hydrolysis side-reactions that would lower the yield and contaminate the product. With these optimizations, industrial-scale yields can reach 85–92% with a purity of ≥99.9%.
In solution-based methods, optimization involves using concentrated nitric acid (68-70%) to minimize the formation of nitrite (B80452) intermediates and maintaining a controlled temperature to manage the exothermic reaction.
Exploration of Combustion Synthesis Analogies
Combustion synthesis, particularly Solution Combustion Synthesis (SCS), is a method utilized for producing a variety of oxide materials. researchgate.net This technique is noted for its simplicity, low cost, and energy efficiency. researchgate.net The process involves a highly exothermic redox reaction between an oxidizer (typically a metal nitrate) and a fuel (such as urea (B33335) or glycine) in an aqueous solution. researchgate.net A moderate initial temperature triggers a self-sustaining combustion reaction that provides the energy necessary to form the desired metal oxide lattices. researchgate.net
While this compound itself is typically prepared by reacting beryllium hydroxide or beryllium carbonate with nitric acid followed by crystallization, it serves as a critical precursor in combustion synthesis for creating more complex materials. iarc.frscribd.com An analogous process has been described for synthesizing beryllium aluminate (Al₂BeO₄), where beryllium nitrate is a key reactant. sciencemadness.org In this method, beryllium nitrate tetrahydrate is dissolved with aluminum nitrate and a fuel, like urea, in a minimal amount of water. sciencemadness.org Heating this mixture to a high temperature (e.g., approximately 500°C) initiates a rapid, exothermic reaction, resulting in the formation of the complex oxide powder. sciencemadness.org This demonstrates the utility of beryllium nitrate as an oxidizer and a source of beryllium for creating advanced ceramic and composite materials through high-temperature synthesis routes analogous to the "Pharaoh's snake" experiment. sciencemadness.org
Parameters for Customization of Purity, Particle Size, and Functionalization
The properties of materials derived from beryllium nitrate, such as purity, particle size, and surface characteristics, can be tailored by carefully controlling the synthesis parameters. Nitrates are often considered excellent precursors for producing ultra-high purity compounds and nanoscale materials. americanelements.comamericanelements.com
Purity: The purity of the final product is highly dependent on the purity of the initial reactants. americanelements.com For syntheses involving neutralization, such as reacting a beryllium compound with nitric acid, controlling the final pH of the reaction medium is crucial. google.com Maintaining a pH in the range of 5.0 to 6.0 can prevent the co-precipitation of soluble impurities like iron and aluminum compounds. google.com Post-synthesis processing, such as vacuum evaporation at controlled temperatures (e.g., 50°C), allows for the crystallization of the desired hydrate while separating it from other soluble impurities.
Interactive Table 1: Reactant and Conditions for Purity Control
| Parameter | Control Method | Purpose | Source(s) |
|---|---|---|---|
| Reactant Quality | Use of high-purity precursors | To ensure the final product has a high degree of purity. | americanelements.com |
| Reaction pH | Monitor and adjust pH to a range of 5.0-6.0 during neutralization | To minimize contamination from soluble impurities like iron and aluminum. | google.com |
| Post-Synthesis | Vacuum evaporation and controlled crystallization | To isolate the desired hydrated salt from the solution. | |
Particle Size: For materials produced via solution combustion synthesis using beryllium nitrate as a precursor, several parameters can be adjusted to control the morphology and particle size of the resulting powder. researchgate.net The choice of fuel (e.g., urea, glycine) and the fuel-to-oxidant stoichiometric ratio (φ) are determining factors for the properties of the final oxide materials. researchgate.net The glycine (B1666218) nitrate process, for example, is known for its ability to rapidly produce homogeneous composite powders with a relatively high surface area. researchgate.net The use of nitrates as precursors is a common strategy in the production of nanoparticles and nanopowders. americanelements.comamericanelements.com
Interactive Table 2: Parameters in Combustion Synthesis Influencing Product Characteristics
| Parameter | Description | Influence on Final Product | Source(s) |
|---|---|---|---|
| Fuel Type | The organic compound (e.g., urea, glycine) that is oxidized. | Affects combustion temperature, reaction rate, and final product morphology. | researchgate.net |
| Stoichiometry (φ) | The ratio of the fuel to the oxidant (metal nitrate). | Determines the exothermicity of the reaction and influences particle size and crystallinity. | researchgate.net |
| Metal Cation Precursors | The specific metal nitrates used in the solution. | Defines the elemental composition of the final oxide material. | researchgate.net |
| Initiation Temperature | The temperature required to start the combustion reaction. | A moderate temperature is typically sufficient to trigger the self-sustaining reaction. | researchgate.net |
Functionalization: The functionalization of nanoparticles, which involves modifying their surface properties, is a key step for many applications. While direct research on this compound functionalization is limited, analogies can be drawn from processes used for other nanomaterials. For instance, nanoparticles produced from a nitrate precursor could be stabilized during synthesis using surfactants. rsc.org This process can create a charged surface on the particles. rsc.org Subsequently, these stabilizing agents can be exchanged, or other molecules can be attached electrostatically to the surface, allowing for tailored surface functionality. rsc.org This approach enables the attachment of various molecules to the nanoparticle surface, thereby altering its chemical and physical behavior for specific applications. rsc.org
Structural Elucidation and Advanced Characterization of Beryllium Nitrate Trihydrate
Crystalline Structure Determinations
The arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a compound. For beryllium nitrate (B79036) and its derivatives, X-ray diffraction has been a pivotal tool in determining their crystal systems and spatial arrangements.
X-ray Diffraction (XRD) Analysis of Anhydrous Beryllium Nitrate
While detailed crystallographic data for beryllium nitrate trihydrate is not extensively reported in the provided search results, information on the anhydrous form, Be(NO₃)₂, indicates that it crystallizes in a monoclinic system. This is confirmed by XRD analysis which identifies the space group as P2₁/c. The structure of the tetrahydrate, Be(H₂O)₄₂, has been characterized as consisting of isolated tetrahedral [Be(H₂O)₄]²⁺ cations and nitrate anions. wikipedia.org
Crystallographic Studies of Related Beryllium Nitrate Complexes (e.g., (NO)₂[Be(NO₃)₄] and Be₄O(NO₃)₆)
Investigations into more complex beryllium nitrate compounds provide valuable insights into the coordination chemistry of beryllium.
The compound dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], has been synthesized and its crystal structure determined by X-ray diffraction. iaea.orgosti.gov It crystallizes in the orthorhombic system with the space group Fdd2. iaea.orgosti.govresearchgate.netresearchgate.net The structure is composed of nitrosonium (NO⁺) cations and [Be(NO₃)₄]²⁻ anions. iaea.orgosti.govresearchgate.net
Table 1: Crystallographic Data for (NO)₂[Be(NO₃)₄]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a | 13.471(4) Å |
| b | 23.916(6) Å |
| c | 6.229(2) Å |
| Z | 8 |
| R₁ | 0.0412 |
Data sourced from multiple references. iaea.orgosti.govresearchgate.netresearchgate.net
The thermal decomposition of (NO)₂[Be(NO₃)₄] yields a trigonal modification of beryllium oxonitrate, Be₄O(NO₃)₆. iaea.orgosti.govresearchgate.netresearchgate.net This compound is believed to be a high-temperature modification. iaea.orgosti.gov The structure consists of tetranuclear molecules of Be₄O(NO₃)₆ with a central four-coordinate oxygen atom forming an OBe₄ tetrahedron. iaea.orgosti.govresearchgate.net
Table 2: Crystallographic Data for the Trigonal Modification of Be₄O(NO₃)₆
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P3 |
| a | 13.638(3) Å |
| c | 6.475(2) Å |
| Z | 3 |
| R₁ | 0.0585 |
Data sourced from multiple references. iaea.orgosti.govresearchgate.netresearchgate.net
Molecular and Coordination Geometries
The geometry of how the central beryllium atom bonds with surrounding atoms or molecules is a key aspect of its chemistry.
Tetrahedral Coordination of Beryllium in Nitrate Complexes
A recurring theme in the structural chemistry of beryllium is its preference for a tetrahedral coordination geometry. nih.gov This is observed in various beryllium nitrate complexes. In the [Be(NO₃)₄]²⁻ anion of (NO)₂[Be(NO₃)₄], the beryllium atom is tetrahedrally coordinated by oxygen atoms from four monodentate nitrate groups. iaea.orgosti.govresearchgate.net The Be-O bond distances in this complex range from 1.627 to 1.641 Å. iaea.orgosti.govresearchgate.net
Similarly, the basic beryllium nitrate, Be₄O(NO₃)₆, features a central oxygen atom tetrahedrally bonded to four beryllium atoms. iaea.orgosti.govresearchgate.net This compound shares a structural similarity with basic beryllium acetate (B1210297). wikipedia.org In Be₄O(NO₃)₆, six bidentate nitrate groups are coordinated to the Be-Be edges of the OBe₄ tetrahedron, with Be-O distances ranging from 1.60 to 1.72 Å. iaea.orgosti.govresearchgate.net The tetrahydrate of beryllium nitrate, Be(H₂O)₄₂, also exhibits tetrahedral geometry with the beryllium ion coordinated to four water molecules. wikipedia.org
Chemical Reactivity and Mechanistic Studies of Beryllium Nitrate Trihydrate
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of beryllium nitrate (B79036) trihydrate is a complex process that involves dehydration, the formation of intermediates, and the eventual production of beryllium oxide. The pathway and kinetics of this decomposition are influenced by factors such as temperature and the surrounding atmosphere.
Identification of Decomposition Products (e.g., Oxides of Nitrogen, Beryllium Oxide)
2Be(NO₃)₂(s) → 2BeO(s) + 4NO₂(g) + O₂(g)
This equation illustrates the production of beryllium oxide, nitrogen dioxide, and oxygen gas.
Formation and Characterization of Basic Beryllium Nitrate (Be₄O(NO₃)₆) during Decomposition
The thermal decomposition of anhydrous beryllium nitrate can proceed through a distinct intermediate, basic beryllium nitrate, with the chemical formula Be₄O(NO₃)₆. wikipedia.orgresearchgate.net This compound is formed upon further heating of the anhydrous beryllium nitrate. wikipedia.org
Structurally, basic beryllium nitrate is analogous to basic beryllium acetate (B1210297). It features a central oxygen atom tetrahedrally coordinated to four beryllium atoms. wikipedia.org This core creates a [Be₄O]⁶⁺ unit, with the nitrate groups acting as bridging ligands between the beryllium atoms. Unlike the hydrated precursor, basic beryllium nitrate is reported to be insoluble in most solvents. wikipedia.org
Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Thresholds
Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of beryllium nitrate trihydrate. The TGA curve reveals distinct mass loss steps corresponding to dehydration and subsequent decomposition.
The initial mass loss, which commences at temperatures around 100 °C, is attributed to the loss of the three water molecules of hydration. wikipedia.org The hydrated salt decomposes to form beryllium hydroxide (B78521) (Be(OH)₂) at this stage. wikipedia.org Further heating leads to the decomposition of the anhydrous nitrate and any intermediates, ultimately resulting in the formation of beryllium oxide. The complete decomposition to beryllium oxide is generally achieved at higher temperatures.
Interactive Data Table: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Products |
| ~100 | Dehydration and initial decomposition | Beryllium hydroxide, Water vapor |
| >100 | Decomposition of anhydrous salt | Basic beryllium nitrate, Oxides of nitrogen |
| Higher temperatures | Final decomposition | Beryllium oxide, Oxides of nitrogen, Oxygen |
Note: Specific temperature ranges can vary depending on heating rate and atmospheric conditions.
Comparative Analysis of Thermal Stability within Group 2 Nitrates
The thermal stability of the nitrates of Group 2 elements (beryllium, magnesium, calcium, strontium, and barium) exhibits a clear trend. As one moves down the group, the thermal stability of the nitrates increases. This means that higher temperatures are required to decompose the nitrates of the heavier elements in this group.
This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases down the group. The small and highly charged beryllium ion (Be²⁺) has a strong polarizing effect on the electron cloud of the nitrate anion (NO₃⁻), weakening the N-O bonds and thus lowering the decomposition temperature. In contrast, the larger cations further down the group have a less pronounced polarizing effect, resulting in more thermally stable nitrates.
Interactive Data Table: Decomposition Temperatures of Anhydrous Group 2 Nitrates
| Compound | Decomposition Temperature (°C) |
| Beryllium Nitrate | (decomposes readily) |
| Magnesium Nitrate | 330 |
| Calcium Nitrate | 561 |
| Strontium Nitrate | 570 |
| Barium Nitrate | 592 |
Note: The decomposition temperature for beryllium nitrate is not as sharply defined due to the formation of stable intermediates.
Hydrolysis and Speciation in Aqueous Environments
The behavior of this compound in aqueous solutions is largely governed by the hydrolysis of the beryllium cation.
Formation of Insoluble Beryllium Hydroxide
In aqueous solutions, beryllium nitrate is acidic due to the hydrolysis of the tetra-aqua beryllium ion, [Be(H₂O)₄]²⁺. wikipedia.org This ion is the stable form of beryllium in acidic solutions (pH less than approximately 3). researchgate.net As the pH of the solution increases, the aqua-beryllium ion undergoes hydrolysis, a process where water molecules coordinated to the beryllium ion donate a proton to the surrounding water, leading to the formation of various hydroxo-beryllium species. wikipedia.orgresearchgate.net
The hydrolysis process can be represented by the following equilibrium:
[Be(H₂O)₄]²⁺(aq) + H₂O(l) ⇌ [Be(H₂O)₃(OH)]⁺(aq) + H₃O⁺(aq)
With a further increase in pH, these hydrolysis reactions continue, leading to the formation of polynuclear hydroxo-bridged species, with the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺ being a particularly stable product. wikipedia.orgresearchgate.net
Ultimately, as the pH rises to around 5 or higher, the solubility of beryllium species decreases significantly, resulting in the precipitation of insoluble beryllium hydroxide, Be(OH)₂. wikipedia.org This precipitation effectively removes beryllium ions from the solution.
pH-Dependent Speciation of Beryllium Ions in Solution ([Be(H2O)4]2+, Be2(OH)3+, Be3(OH)3 3+, Be5(OH)7 3+, [Be(OH)4]2-)
In aqueous solutions, the beryllium ion undergoes hydrolysis, leading to the formation of various species in a pH-dependent manner. The primary hydrated beryllium ion is the tetra-aqua beryllium(II) ion, [Be(H2O)4]2+. chemguide.co.uk As the pH of the solution increases, this ion undergoes deprotonation to form a series of polynuclear hydroxo complexes.
Solutions of beryllium salts like beryllium nitrate are acidic due to the hydrolysis of the [Be(H2O)4]2+ ion. wikipedia.org The small size and high charge density of the Be2+ ion polarize the coordinated water molecules, facilitating the loss of a proton. chemguide.co.uk The most stable hydrolysis product is the trimeric ion, [Be3(OH)3(H2O)6]3+. wikipedia.org
The speciation of beryllium in aqueous solution is a complex equilibrium involving several key species. The distribution of these species is dictated by the pH of the solution. At very low pH, the unhydrolyzed tetra-aqua ion, [Be(H2O)4]2+, is the predominant species. As the pH rises, a series of polynuclear hydroxo complexes are formed, including [Be2(OH)]3+ and the notably stable [Be3(OH)3]3+. rsc.org At higher pH values, beryllium hydroxide, Be(OH)2, precipitates. In strongly alkaline conditions, this precipitate redissolves to form the tetrahydroxoberyllate anion, [Be(OH)4]2-. chemguide.co.uk
The following table summarizes the equilibrium constants for the formation of various beryllium hydrolysis species.
| Equilibrium Reaction | log K (at infinite dilution and 298 K) |
| Be2+ + H2O ⇌ BeOH+ + H+ | -5.39 ± 0.14 |
| 2Be2+ + H2O ⇌ Be2OH3+ + H+ | -3.54 ± 0.04 |
| 3Be2+ + 3H2O ⇌ Be3(OH)3 3+ + 3H+ | -8.83 ± 0.09 |
| Be2+ + 2H2O ⇌ Be(OH)2 + 2H+ | -11.20 ± 0.07 |
| 5Be2+ + 6H2O ⇌ Be5(OH)6 4+ + 6H+ | -19.1 ± 0.1 |
| Be2+ + 3H2O ⇌ Be(OH)3- + 3H+ | -23.39 ± 0.27 |
| 6Be2+ + 8H2O ⇌ Be6(OH)8 4+ + 8H+ | -26.3 ± 0.1 |
| Be2+ + 4H2O ⇌ Be(OH)4 2- + 4H+ | -37.41 |
Data sourced from Baes and Mesmer (1976) and Brown and Ekberg (2016). cost-nectar.eu
Ligand Exchange and Complex Formation in Solution
The tetra-aqua beryllium(II) ion, [Be(H2O)4]2+, is a very stable entity, and the substitution of one or more water molecules by monodentate ligands is not thermodynamically favorable, with the exception of ligands such as fluoride (B91410), hydroxide, and phosphonates. researchgate.net Complex formation is often in competition with the hydrolysis reactions of the beryllium ion, especially since the aqua-ion is mainly present in strongly acidic conditions (pH < ~3), where many potential ligands are protonated. researchgate.net
Chelating ligands, however, can form stable complexes with beryllium due to the chelate effect. researchgate.net For instance, beryllium(II) ions form both unchelated [Be(HL)]+ and chelated [BeL] complexes with dicarboxylate anions like oxalate and malonate. rsc.org Kinetic studies have shown that for these dicarboxylate complexes, the ring-closure step is rate-determining in the formation of the chelated species. rsc.org With hydroxycarboxylate ligands, only the formation of unchelated complexes is typically observed. rsc.org
The kinetics of complex formation at the beryllium(II) center have been investigated. For the reaction with 3-nitrosalicylatopentaamminecobalt(III) ion, the formation of the binuclear complex is chelation-controlled. researchgate.net The rate constant for the formation of unchelated complexes with hydroxycarboxylates is largely independent of the specific anion. rsc.org
Coordination Chemistry Dynamics
Investigation of Solvation Effects on Beryllium Ions
The solvation of the beryllium ion in water is a critical aspect of its chemistry, influencing its reactivity and speciation. Due to its small ionic radius and high charge density, the Be2+ ion is strongly solvated. In aqueous solutions, the beryllium ion is tetrahedrally coordinated by four water molecules, forming the stable [Be(H2O)4]2+ complex. chemguide.co.ukquora.com This is in contrast to the larger magnesium ion (Mg2+), which accommodates six water molecules in its primary hydration shell, forming [Mg(H2O)6]2+. chemguide.co.ukquora.com
The strong interaction between Be2+ and the water molecules in its first hydration shell leads to a highly structured and inert shell with respect to ligand-exchange processes. nih.gov Quantum mechanical charge field (QMCF) molecular dynamics (MD) simulations have been employed to study the structural and dynamical properties of Be2+ in aqueous solution. nih.govscispace.com These simulations show a maximum probability for the Be-O bond length at 1.62 Å. nih.govscispace.com
Exploration of Beryllium's Amphoteric Nature
The amphoteric nature of beryllium is a key feature of its chemistry, allowing it to react with both acids and bases. askfilo.com This behavior is exemplified by beryllium hydroxide, Be(OH)2, which dissolves in both acidic and alkaline solutions. testbook.com
In the presence of an acid, such as hydrochloric acid (HCl), beryllium hydroxide acts as a base, neutralizing the acid to form a beryllium salt and water. askfilo.comallen.in
Be(OH)2 + 2HCl → BeCl2 + 2H2O allen.in
Conversely, in the presence of a strong base like sodium hydroxide (NaOH), beryllium hydroxide acts as an acid, forming a tetrahydroxoberyllate complex. chemguide.co.ukaskfilo.com
Be(OH)2 + 2NaOH → Na2[Be(OH)4] echemi.com
This amphoteric behavior can be understood by considering the nature of the hydrated beryllium ion, [Be(H2O)4]2+. The high positive charge density of the central beryllium ion polarizes the surrounding water molecules, making the hydrogen atoms acidic. In the presence of a strong base, protons can be removed from the coordinated water molecules. chemguide.co.uk
When a solution of beryllium nitrate is treated with a base such as sodium hydroxide, beryllium hydroxide precipitates. chemequations.com
Be(NO3)2 + 2NaOH → Be(OH)2 + 2NaNO3 chemequations.com
If excess base is added, the precipitated beryllium hydroxide will redissolve to form the soluble tetrahydroxoberyllate ion, [Be(OH)4]2-. chemguide.co.uk This demonstrates the amphoteric nature of beryllium in the context of a beryllium nitrate solution.
This dual reactivity distinguishes beryllium from other alkaline earth metals, whose hydroxides are generally basic and not amphoteric. chemguide.co.uk
Theoretical and Computational Chemistry of Beryllium Nitrate Trihydrate
Density Functional Theory (DFT) Applications
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties. While direct DFT studies on the crystal lattice of beryllium nitrate (B79036) trihydrate are not extensively documented, the methodology has been applied to its constituent ions and analogous systems, providing a framework for understanding its properties.
Structural and Electronic Properties Calculations
DFT calculations are instrumental in predicting the equilibrium structures and electronic characteristics of beryllium compounds. For the hydrated beryllium cation, [Be(H₂O)₄]²⁺, which constitutes the core of beryllium nitrate trihydrate, DFT is used to optimize its geometry. These calculations confirm a stable tetrahedral coordination of the Be²⁺ ion with four water molecules.
In related beryllium nitrate complexes, such as dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], DFT has been used to analyze the structure. researchgate.net In this complex, the beryllium atom is tetrahedrally coordinated by oxygen atoms from monodentate nitrate groups, with calculated Be-O distances ranging from 1.627 to 1.641 Å. researchgate.netresearchgate.net Such calculations provide fundamental data on bond lengths and angles that are critical for understanding the compound's stability and reactivity.
The electronic properties, such as the distribution of electron density and molecular orbital energies, can also be determined. Quantum Theory of Atoms in Molecules (QTAIM) analysis, often paired with DFT, can elucidate the nature of the chemical bonds, revealing the degree of ionic versus covalent character in the Be-O interactions. researchgate.net
Table 1: Calculated Structural Parameters for Beryllium Coordination in Related Nitrate Complexes
| Parameter | Value (Å) | Compound | Method |
|---|
Note: This table presents data from a related complex to illustrate the application of these calculations.
Modeling of Hydration Shells and Solvation Effects
Understanding the interaction of beryllium nitrate with water is crucial, and computational models are key to describing these effects. The solvation of the Be²⁺ ion is a primary focus of such studies. The small size and high charge density of the Be²⁺ ion lead to the formation of a tightly bound and well-defined primary hydration shell.
Computational studies, including those using DFT with polarizable continuum models (PCM), have investigated the structure of aqueous beryllium complexes. nih.govfigshare.com However, these static models are often outperformed by more dynamic methods for capturing the full picture of solvation. Car-Parrinello molecular dynamics (CPMD), which is based on DFT, has been used to simulate the [Be(H₂O)₄]²⁺ ion in a larger water box, showing a distinct first solvation shell with an average Be-O distance of approximately 1.64 Å. waikato.ac.nz These simulations reveal a stable tetrahedral arrangement of water molecules that is highly inert. waikato.ac.nz
Analysis of Intermolecular Interactions
In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds between the coordinated water molecules and the nitrate anions. DFT is an effective tool for quantifying the strength and nature of these interactions.
By analyzing the electron density distribution, methods like Hirshfeld surface analysis can visually and quantitatively describe intermolecular contacts within the crystal. najah.edu DFT calculations can determine the energies of these hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. najah.edumdpi.com In similar hydrated metal nitrate systems, DFT has been used to explore the intramolecular hydrogen bonding between the coordinated water ligands and the nitrate groups, as well as the charge transfer between the ligands and the central metal ion. researchgate.net These calculations are essential for rationalizing the compound's physical properties, such as its hygroscopicity and crystal morphology.
Ab Initio Molecular Dynamics Simulations
Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations (typically DFT) at each step of a molecular dynamics trajectory. This method allows for the simulation of chemical processes, including bond formation and breaking, in complex environments like solutions.
Investigation of Reaction Mechanisms and Transition States
AIMD simulations have provided significant insights into the reaction mechanisms of hydrated beryllium complexes in aqueous solutions. A key area of investigation is the ligand exchange process, where a coordinated water molecule in the [Be(H₂O)₄]²⁺ complex is replaced by another ligand, such as an anion.
Studies using Car-Parrinello molecular dynamics (CPMD) have shown that these ligand-substitution reactions tend to follow an associative interchange mechanism. nih.govfigshare.com For instance, the replacement of a water ligand by a fluoride (B91410) ion involves a backside (Sₙ2-like) attack of the anion. nih.govfigshare.com Constrained CPMD simulations combined with thermodynamic integration allow for the calculation of the free energy profile along the reaction coordinate, revealing the activation barriers and reaction energies. nih.gov These simulations have been validated as a more reliable tool than static DFT computations that use simpler continuum solvent models. nih.govfigshare.com
Table 2: Calculated Free Energies and Activation Barriers for Ligand Exchange in [Be(H₂O)₄]²⁺
| Reaction | Calculated Quantity | Value (kcal/mol) | Method |
|---|---|---|---|
| Deprotonation of [Be(H₂O)₄]²⁺ | Free Energy of Reaction | 9.6 | CPMD |
| F⁻ binding to [Be(H₂O)₄]²⁺ | Binding Free Energy | -6.2 | CPMD |
| H₂O replacement by F⁻ | Activation Barrier | 10.9 | CPMD |
Source: Data derived from Car-Parrinello molecular dynamics simulations. nih.govfigshare.com
Prediction of Spectroscopic Properties
AIMD simulations can also be used to predict spectroscopic properties by calculating the time-correlation functions of various molecular properties. For example, the vibrational spectrum (infrared and Raman) can be obtained from the Fourier transform of the dipole moment or polarizability autocorrelation function, respectively.
Future Directions in Beryllium Nitrate Trihydrate Research
Emerging Synthetic Methodologies
While traditional synthesis of beryllium nitrate (B79036) trihydrate typically involves the reaction of beryllium oxide or hydroxide (B78521) with nitric acid, researchers are exploring more advanced and controlled synthetic routes. wikipedia.org These emerging methodologies aim to provide greater control over crystal size, morphology, and purity, which are critical for applications in advanced materials.
One promising area is the investigation of solvothermal and hydrothermal synthesis . These techniques, which involve chemical reactions in closed systems at elevated temperatures and pressures, have been successfully applied to other beryllium compounds to produce well-defined crystalline structures. The application of these methods to beryllium nitrate trihydrate could potentially yield novel polymorphic forms or nanocrystalline materials with unique properties.
Another area of interest is mechanochemistry , which uses mechanical force to induce chemical reactions. This solvent-free approach offers a more environmentally friendly and potentially more efficient route to beryllium nitrate and its derivatives. Research in this area is still in its nascent stages for beryllium compounds but holds significant promise for future synthetic strategies.
The exploration of novel precursors is also a key aspect of emerging synthetic research. For instance, the reaction of beryllium chloride with dinitrogen tetroxide in a non-aqueous solvent like ethyl acetate (B1210297) has been shown to produce a beryllium nitrate adduct, Be(NO₃)₂(N₂O₄). wikipedia.orgresearchgate.net Subsequent thermal decomposition of this adduct yields anhydrous beryllium nitrate, which can then be hydrated to the trihydrate form under controlled conditions. wikipedia.org This route offers an alternative to aqueous synthesis, potentially avoiding some of the hydrolysis-related side reactions.
| Synthetic Methodology | Description | Potential Advantages for this compound |
|---|---|---|
| Solvothermal/Hydrothermal Synthesis | Chemical reactions in a closed vessel using a solvent at temperatures above its boiling point. | Control over crystal size and morphology, potential for novel polymorphs. |
| Mechanochemistry | Inducing chemical reactions through mechanical energy (e.g., grinding, milling). | Solvent-free, environmentally friendly, potential for new reactive pathways. |
| Non-Aqueous Precursor Routes | Synthesis using non-aqueous solvents and precursors to avoid water-related side reactions. | Access to anhydrous forms, potentially higher purity products. |
Advanced Spectroscopic and Structural Probes
A deeper understanding of the molecular structure and bonding in this compound is fundamental to predicting its properties and designing new applications. Advanced spectroscopic and structural probes are providing unprecedented insights into the local coordination environment of the beryllium ion and the dynamics of the nitrate and water ligands.
Solid-state ⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of the beryllium nucleus. pascal-man.com As ⁹Be is a quadrupolar nucleus, its NMR signals are sensitive to the symmetry of the coordination sphere. huji.ac.il This technique can be used to distinguish between different coordination environments of beryllium, providing valuable information about the structure of this compound and its derivatives. huji.ac.il For example, the chemical shift ranges in ⁹Be NMR are indicative of the coordination number and the nature of the coordinating ligands. huji.ac.il
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers element-specific information about the local geometric and electronic structure. While much of the work has focused on metallic beryllium, the application of XAS to this compound could provide precise measurements of Be-O bond distances and coordination numbers in both solid and solution phases. aps.org
Advanced X-ray diffraction techniques, including single-crystal and powder X-ray diffraction, continue to be crucial for determining the precise crystal structure of this compound and related compounds. iaea.org High-resolution diffraction studies can reveal subtle details about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the material's properties. For instance, diffraction studies have elucidated the tetrahedral coordination of beryllium in related nitrate complexes. researchgate.net
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Solid-State ⁹Be NMR | Local coordination environment, symmetry of the Be site. pascal-man.comhuji.ac.il | Characterization of crystalline and amorphous phases, studying ligand exchange. |
| X-ray Absorption Spectroscopy (XAS) | Element-specific bond distances, coordination numbers, and oxidation state. aps.org | Probing the local structure in different states of matter (solid, solution). |
| High-Resolution X-ray Diffraction | Precise crystal structure, bond lengths, and angles. iaea.org | Understanding structure-property relationships, identifying polymorphic forms. |
Computational Advancements in Predictive Modeling
Computational chemistry is becoming an indispensable tool in the study of beryllium compounds, offering insights that can be difficult to obtain experimentally. Advances in computational methods are enabling the accurate prediction of the structural, electronic, and spectroscopic properties of this compound.
Density Functional Theory (DFT) is at the forefront of these computational advancements. DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies (for comparison with infrared and Raman spectroscopy), and calculate its electronic properties. nih.govaip.org Importantly, DFT has been successfully used to predict ⁹Be NMR chemical shifts with excellent agreement with experimental values, aiding in the interpretation of complex NMR spectra. nih.gov
Molecular Dynamics (MD) simulations are being employed to study the dynamic behavior of this compound, particularly its hydration and dissolution processes. MD simulations can provide a detailed picture of the interactions between the beryllium cation, nitrate anions, and water molecules in solution. panopto.comscispace.com Understanding the hydration dynamics of the nitrate ion is crucial for comprehending the reactivity of beryllium nitrate in aqueous environments. researchgate.netsu.se These simulations can also be used to investigate the transport properties of beryllium ions in solution, which is relevant to its role in various chemical processes.
The combination of DFT and MD simulations allows for a multi-scale modeling approach. DFT can provide accurate parameters for the force fields used in MD simulations, leading to more realistic and predictive models of the behavior of this compound in complex environments.
| Computational Method | Predicted Properties | Significance for this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Geometric structure, electronic properties, vibrational frequencies, NMR chemical shifts. nih.govnih.gov | Accurate prediction of molecular properties, interpretation of spectroscopic data. |
| Molecular Dynamics (MD) | Hydration structure and dynamics, transport properties in solution. panopto.comscispace.com | Understanding behavior in aqueous solutions, modeling dissolution and crystallization. |
Novel Material Applications and Engineering Innovations
This compound is increasingly being recognized as a valuable precursor for the synthesis of advanced beryllium-containing materials. americanelements.com Its high water solubility and ease of decomposition make it an ideal starting material for producing high-purity beryllium oxide (BeO) and other beryllium compounds for a range of innovative applications.
A significant area of research is the use of this compound as a precursor for the synthesis of nanoscale beryllium oxide . Beryllium oxide ceramics possess a unique combination of high thermal conductivity and excellent electrical insulation, making them valuable in electronics and thermal management applications. nih.gov By controlling the decomposition of this compound, it is possible to produce BeO nanoparticles with tailored sizes and morphologies, which can be used to fabricate advanced ceramic components with enhanced properties.
In the field of aerospace engineering , the demand for lightweight, high-stiffness materials is ever-present. usgs.govsamaterials.com Beryllium and its alloys are critical materials in this sector. researchgate.netsamaterials.com Beryllium nitrate can serve as a high-purity source of beryllium for the production of these advanced alloys. Research is ongoing to develop more efficient and cost-effective processes for converting beryllium nitrate into high-purity beryllium metal for these demanding applications.
Furthermore, the potential for this compound in catalysis is an emerging area of investigation. The compound can be used to disperse beryllium onto catalyst supports, creating active sites for specific chemical transformations. While this area is still largely unexplored, the unique electronic properties of the beryllium ion suggest that it could play a role in a variety of catalytic reactions.
| Application Area | Role of this compound | Potential Innovations |
|---|---|---|
| Advanced Ceramics | Precursor for high-purity beryllium oxide (BeO). americanelements.com | Development of BeO nanomaterials for enhanced thermal management in electronics. |
| Aerospace Materials | High-purity source for beryllium metal and alloys. usgs.gov | Improved manufacturing processes for lightweight, high-stiffness aerospace components. |
| Catalysis | Precursor for supported beryllium catalysts. | Discovery of new catalytic applications for beryllium-containing materials. |
Q & A
Q. What is the recommended method for synthesizing beryllium nitrate trihydrate in a laboratory setting?
this compound is synthesized by reacting beryllium oxide (BeO) with concentrated nitric acid (HNO₃) under controlled conditions. The reaction mixture is gently heated to dissolve BeO, followed by slow evaporation at 60–80°C to crystallize the trihydrate form. Excess nitric acid must be avoided to prevent contamination with nitrates. Crystallization temperature and solvent purity are critical to obtaining high yields .
Q. How does temperature affect the solubility of this compound in water and alcohol?
Solubility in water increases with temperature: 97 g/100 g H₂O at 0°C, 108 g/100 g at 20°C, and 178 g/100 g at 60°C. It is also soluble in alcohol, though quantitative data for alcoholic solvents are limited. Researchers should use gravimetric or spectrophotometric methods to measure solubility at specific temperatures .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and sealed goggles. Use fume hoods to prevent inhalation.
- Decontamination : Immediate washing with water for skin contact; eye exposure requires 15+ minutes of irrigation.
- Storage : Keep in airtight containers away from reducing agents (e.g., organics) to avoid explosive reactions .
Q. What are the key physical properties of this compound relevant to experimental design?
- Density : 1.557 g/cm³.
- Melting Point : ~60°C (decomposes above 100–200°C).
- Hygroscopicity : Deliquescent; requires dry storage to prevent moisture absorption .
Advanced Research Questions
Q. How does this compound decompose under thermal stress, and how can decomposition products be analyzed?
Thermal decomposition occurs in stages:
Q. How does pH influence the stability of this compound in aqueous solutions?
In neutral or alkaline conditions (pH ≥7), beryllium nitrate hydrolyzes to form insoluble beryllium hydroxide (Be(OH)₂) and release nitrate ions. This reaction is critical in environmental studies to assess beryllium mobility. Method: Use potentiometric titration or UV-Vis spectroscopy to monitor pH-dependent speciation .
Q. How can researchers resolve contradictions in reported hydration states of beryllium nitrate (e.g., trihydrate vs. tetrahydrate)?
Discrepancies arise from synthesis conditions (e.g., nitric acid concentration). To confirm hydration states:
Q. What analytical methods are recommended for assessing impurities in this compound?
Trace metal impurities (e.g., Al, Fe, Si) can be quantified via:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects ppb-level contaminants.
- Atomic Absorption Spectroscopy (AAS) : For targeted elemental analysis. Purity ≥99.5% is achievable with recrystallization from ethanol-water mixtures .
Data Contradiction Analysis
Why do some sources question the existence of this compound?
Early studies (e.g., Sidgwick, 1950) noted inconsistencies in crystallization behavior under varying humidity. Modern XRD and TGA data confirm the trihydrate’s stability when stored below 60°C. Contradictions likely stem from historical limitations in analytical techniques .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
